molecular formula C13H21N3O5 B1383224 Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy- CAS No. 116840-18-7

Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-

Cat. No. B1383224
CAS RN: 116840-18-7
M. Wt: 299.32 g/mol
InChI Key: NEGPEXPMVCAHEF-BXRVNQLCSA-N
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Description

Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It plays a pivotal role in various biological processes, including nucleic acid synthesis, glycogen synthesis, and protein modification . It also affects body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .


Synthesis Analysis

Uridine can be synthesized de novo in mammals . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP) . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .


Molecular Structure Analysis

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1 - glycosidic bond . The molecular formula of uridine is C9H12N2O6 .


Chemical Reactions Analysis

Uridine plays a critical role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .


Physical And Chemical Properties Analysis

The average mass of uridine is 244.201 Da . The pyrimidine ring of uridine is susceptible to glycosylation .

Scientific Research Applications

Cancer Cell Metabolism

Uridine plays a significant role in cancer cell metabolism. Research suggests that blocking uridine production or uptake could potentially starve some cancers, offering a promising direction for therapy .

RNA Pseudouridylation

Pseudouridylation, the conversion of uridine to pseudouridine, is a prevalent RNA modification with epitranscriptomic roles. It regulates attributes of cellular RNAs across diverse organisms and has potential clinical applications .

Antimicrobial Agents

Modified uridine derivatives have been studied for their antimicrobial properties. These derivatives are synthesized with various aliphatic chains and aromatic groups to produce new compounds for potential use as antimicrobial agents .

Hybrid Biomaterials

Uridine derivatives have been used to create hybrid biomaterials with unique chiralities. These materials have potential applications in the field of non-linear optics (NLO) and could be used in the development of complex hybrid biomaterials .

Epitranscriptomic Regulation

The isomerization process of pseudouridylation initiates with the breakage of specific bonds followed by base rotation and formation of a rotatable bond. This modification has implications for RNA stability and function, which can be leveraged in various clinical applications .

Mechanism of Action

Uridine enters cells through nucleoside transporter . In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Future Directions

Uridine metabolism dysregulation is a novel accelerator for sepsis-induced acute lung injury (ALI) and uridine supplementation may offer a potential avenue for ameliorating sepsis-induced ALI by suppressing ferroptosis . Moreover, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPEXPMVCAHEF-BXRVNQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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